1,6-dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(4-thiophen-2-ylbenzoyl)pyrrolidin-3-yl]oxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-12-19(13-21(25)23(15)2)27-18-9-10-24(14-18)22(26)17-7-5-16(6-8-17)20-4-3-11-28-20/h3-8,11-13,18H,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVBDQPLQDPCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6-Dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds, which are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen or oxygen. The exploration of its biological activity is crucial for understanding its potential applications in pharmacology and medicinal chemistry.
The molecular formula of the compound is , indicating the presence of various functional groups that may interact with biological targets. The compound's structure includes a pyridinone core, which is often associated with diverse biological activities.
The mechanism of action involves the compound's interaction with specific molecular targets, including receptors and enzymes. The binding affinity to these targets can lead to various cellular responses, influencing pathways related to disease processes. Understanding this mechanism is essential for evaluating its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, similar pyrrole derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that the compound could be effective against bacterial infections.
Anticancer Properties
The compound may also exhibit anticancer properties through its interaction with specific cellular pathways involved in tumor growth and proliferation. Research on related compounds indicates that they can inhibit key enzymes involved in cancer cell survival, making them potential candidates for cancer therapy .
Neuroprotective Effects
Given the presence of the pyridinone moiety, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . These properties could make it a candidate for treating neurodegenerative diseases.
Case Studies
- Antibacterial Activity : A study evaluated various pyrrole derivatives, including compounds structurally similar to this compound). The results showed promising antibacterial activity against Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics like ciprofloxacin .
- Anticancer Research : In another study focusing on heterocyclic compounds, derivatives were tested for their ability to inhibit cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity against various cancer types, suggesting a pathway for further development of this compound as an anticancer agent .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise as a potential drug candidate due to its ability to interact with various biological targets. The thiophene and pyridinone components are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Research indicates that compounds with similar structures exhibit significant biological activities:
- Antimicrobial Activity : Compounds containing pyridinone derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Potential : Studies suggest that derivatives of this compound may inhibit cancer cell proliferation through specific molecular interactions, potentially leading to the development of novel anticancer therapies.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction between this compound and various biological macromolecules. These studies help elucidate the mechanism of action and can guide the design of more potent derivatives.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of similar pyridinone compounds against clinical isolates. The results demonstrated that modifications in the substituents on the benzene ring significantly influenced antimicrobial activity, suggesting that the structural characteristics of 1,6-dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one could be optimized for enhanced efficacy.
Case Study 2: Anticancer Activity
Another research project focused on synthesizing derivatives of this compound to assess their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the potential therapeutic applications of this compound in oncology.
Q & A
Q. Challenges :
- Steric Hindrance : Bulky substituents (e.g., thiophen-2-ylbenzoyl) require optimized catalysts (e.g., Lewis acids like AlCl₃) and high-temperature conditions .
- Yield Optimization : Use polar aprotic solvents (e.g., DMSO) to improve intermediate solubility .
Q. Table 1: Representative Synthesis Protocol
| Step | Reaction Type | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Cyclization | KOH/EtOH, reflux | 60-70% | |
| 2 | Acylation | DCM, DIPEA, RT | 45-55% | |
| 3 | Ether Coupling | NaH, DMF, 60°C | 30-40% |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.5 (thiophene protons) | |
| HRMS | m/z 421.1548 [M+H]+ | |
| XRD | Dihedral angle: 85° between pyridinone and benzoyl |
Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Fragment Replacement : Compare analogs (e.g., replacing thiophene with furan) to assess electronic effects on receptor binding .
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with enzymatic active sites (e.g., kinases) .
- Pharmacophore Mapping : Identify critical groups (e.g., pyridinone oxygen as a hydrogen-bond acceptor) using QSAR models .
Advanced: How to resolve contradictions in spectroscopic or bioassay data?
Methodological Answer:
- Cross-Validation : Combine NMR with IR to confirm carbonyl stretching (~1680 cm⁻¹) if X-ray data is unavailable .
- Dose-Response Curves : Replicate enzyme inhibition assays (e.g., IC₅₀) under standardized buffer conditions (pH 7.4) to address variability .
Advanced: How to optimize reaction conditions for scale-up?
Methodological Answer:
- Solvent Screening : Test DMF vs. THF for coupling efficiency via GC-MS monitoring .
- Catalyst Selection : Compare Pd(OAc)₂ vs. CuI for Suzuki-Miyaura cross-coupling yields .
Q. Table 3: Catalyst Impact on Yield
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 65 | |
| CuI | THF | 40 |
Basic: What analytical methods ensure purity for pharmacological studies?
Methodological Answer:
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities >0.1% .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How to design environmental fate studies for this compound?
Methodological Answer:
- OECD Guidelines : Assess biodegradation (Test 301F) and soil adsorption (Batch equilibrium) .
- LC-MS/MS : Quantify environmental residues (LOQ: 0.1 ppb in water matrices) .
Advanced: How to perform comparative studies with structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
